molecular formula C8H9NO5S B8776255 4-Nitrobenzeneethanesulfonic Acid

4-Nitrobenzeneethanesulfonic Acid

Cat. No.: B8776255
M. Wt: 231.23 g/mol
InChI Key: ZXUUIASPKLVBEL-UHFFFAOYSA-N
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Description

4-Nitrobenzeneethanesulfonic acid (CAS 192775-41-0), also known as 2-(4-nitrophenyl)ethanesulfonic acid, is a sulfonic acid derivative featuring a nitro-substituted phenyl group linked to an ethanesulfonic acid chain. Its molecular formula is estimated as C₈H₉NO₅S, with a molecular weight of ~247 g/mol. This compound is notable as Naratriptan Impurity 20, highlighting its relevance in pharmaceutical quality control . The ethanesulfonic acid group contributes to strong acidity (pKa ~ -1 to -2) and high water solubility, while the nitro group imparts electron-withdrawing effects, influencing reactivity in substitution or reduction reactions.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(4-nitrophenyl)ethanesulfonic acid

InChI

InChI=1S/C8H9NO5S/c10-9(11)8-3-1-7(2-4-8)5-6-15(12,13)14/h1-4H,5-6H2,(H,12,13,14)

InChI Key

ZXUUIASPKLVBEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)ethanesulfonic acid typically involves the nitration of phenylethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the para position of the phenyl ring. The general reaction scheme is as follows:

    Nitration Reaction: Phenylethanesulfonic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a low temperature to form 2-(4-nitrophenyl)ethanesulfonic acid.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-nitrophenyl)ethanesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)ethanesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Alcohols or amines in the presence of acid catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)ethanesulfonic acid.

    Substitution: Sulfonate esters or amides.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)ethanesulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)ethanesulfonic acid depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In substitution reactions, the sulfonic acid group acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-nitrobenzeneethanesulfonic acid and analogous sulfonic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound 192775-41-0 C₈H₉NO₅S* ~247 Ethanesulfonic acid, 4-nitrophenyl Pharmaceutical impurity marker
4-Nitrobenzenesulfonic Acid 138-42-1 C₆H₅NO₅S 203.17 Sulfonic acid, 4-nitrophenyl Catalyst, intermediate in synthesis
4-Methyl-3-nitrobenzenesulfonic Acid 97-06-3 C₇H₇NO₅S 217.20 Methyl (C4), nitro (C3), sulfonic acid (C1) Dye intermediate, lipophilic modifier
4-Chloro-3-nitrobenzenesulfonic Acid N/A† C₆H₄ClNO₅S 237.62 Chloro (C4), nitro (C3), sulfonic acid (C1) Reactive intermediate for dyes
Benzenemethanesulfonic acid 4-nitrophenyl ester 50534-57-1 C₁₃H₁₁NO₅S 293.30 Benzyl sulfonate ester, 4-nitrophenyl Hydrolytically unstable activating agent

*Estimated based on structural similarity. †Synonyms include "o-Nitrochlorobenzene-p-sulfonic acid" .

Key Research Findings and Functional Differences

Acidity and Solubility
  • The ethanesulfonic acid chain in the target compound enhances water solubility compared to simpler analogs like 4-nitrobenzenesulfonic acid. However, its longer alkyl chain reduces volatility and may lower melting points relative to methyl- or chloro-substituted derivatives .
  • 4-Nitrobenzenesulfonic acid (CAS 138-42-1) has a pKa of ~-2, typical of aromatic sulfonic acids, making it a stronger acid than carboxylic acids (e.g., 4-nitrobenzoic acid, pKa ~1.7) .
Reactivity and Stability
  • The chloro-nitro derivative (4-chloro-3-nitrobenzenesulfonic acid) exhibits dual reactivity: the chlorine atom can undergo nucleophilic substitution, while the nitro group directs electrophilic attacks. This contrasts with the target compound, where the ethanesulfonic acid group primarily acts as a strong electron-withdrawing group .
  • Benzenemethanesulfonic acid 4-nitrophenyl ester (CAS 50534-57-1) is prone to hydrolysis under basic conditions, releasing 4-nitrophenol—a property exploited in enzyme activity assays. The target compound’s sulfonic acid group, in contrast, is stable under similar conditions .
Pharmaceutical Relevance
  • As Naratriptan Impurity 20 , the target compound’s detection and quantification are critical in ensuring drug safety. Its structural complexity (ethanesulfonic acid chain) may influence pharmacokinetics compared to smaller impurities like 4-nitrobenzoic acid (CAS 62-23-7) .

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